molecular formula C11H15N B3353848 3,4-Dimethyl-5,6,7,8-tetrahydroquinoline CAS No. 56717-36-3

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B3353848
CAS No.: 56717-36-3
M. Wt: 161.24 g/mol
InChI Key: XMRATDSBBLBUDC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by a quinoline core structure that is partially saturated, with two methyl groups attached at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenylamine with cyclohexanone in the presence of a catalyst such as sulfuric acid can yield the desired tetrahydroquinoline derivative. Another method involves the reduction of 3,4-dimethylquinoline using hydrogenation techniques with catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts to achieve the reduction of quinoline derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated tetrahydroquinoline derivatives.

Scientific Research Applications

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials with specific properties.

    Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to bioactive molecules makes it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Lacks the methyl groups at positions 3 and 4, resulting in different chemical and biological properties.

    1,2,3,4-Tetrahydroquinoline: Another tetrahydroquinoline derivative with different substitution patterns.

    Quinoline: The fully aromatic parent compound, which has distinct reactivity and applications.

Uniqueness

3,4-Dimethyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of methyl groups at specific positions, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethyl-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRATDSBBLBUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2CCCCC2=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483815
Record name Quinoline, 5,6,7,8-tetrahydro-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56717-36-3
Record name Quinoline, 5,6,7,8-tetrahydro-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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